Hesperetin 3'-O-β-D-Glucuronide
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Overview
Description
Hesperetin 3’-O-β-D-Glucuronide is a metabolite of hesperetin, a flavanone glycoside predominantly found in citrus fruits. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and vasodilatory effects . It is formed in the body through the glucuronidation of hesperetin, which enhances its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hesperetin 3’-O-β-D-Glucuronide can be synthesized through the enzymatic glucuronidation of hesperetin. This process involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hesperetin . The reaction typically occurs under mild conditions, with a pH range of 6.0-7.5 and temperatures between 25-37°C .
Industrial Production Methods: Industrial production of Hesperetin 3’-O-β-D-Glucuronide involves the extraction of hesperetin from citrus fruits, followed by its enzymatic conversion to the glucuronide form. This process is optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hesperetin 3’-O-β-D-Glucuronide primarily undergoes metabolic reactions, including hydrolysis and conjugation. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-glucuronidase enzymes, typically at pH 5.0-6.0 and 37°C.
Reduction: Involves reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Yields hesperetin and glucuronic acid.
Oxidation: Produces oxidized derivatives of hesperetin.
Reduction: Results in reduced forms of hesperetin.
Scientific Research Applications
Hesperetin 3’-O-β-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and cancer.
Mechanism of Action
Hesperetin 3’-O-β-D-Glucuronide exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Acts as a partial agonist, modulating gene expression related to glucose and lipid metabolism.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and adhesion molecules.
Vasodilatory Effects: Enhances endothelium-dependent vasodilation by increasing nitric oxide production.
Comparison with Similar Compounds
Hesperetin-7-O-β-D-Glucuronide: Another glucuronide metabolite of hesperetin with similar biological activities.
Naringenin Glucuronides: Metabolites of naringenin, another flavanone found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.
Uniqueness: Hesperetin 3’-O-β-D-Glucuronide is unique due to its specific glucuronidation at the 3’ position, which may influence its bioavailability and interaction with molecular targets differently compared to other glucuronides .
Properties
CAS No. |
150985-66-3 |
---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.406 |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
PJAUEKWZQWLQSU-ZQUMRXHJSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
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